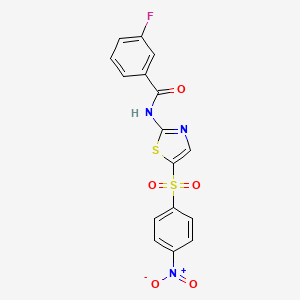

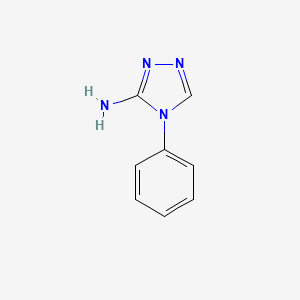

4-phenyl-4H-1,2,4-triazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-phenyl-4H-1,2,4-triazol-3-amine” is a unique heterocyclic compound . It has a molecular weight of 174.21 . The compound is part of the 1,2,4-triazole family, which are known for their significant effects in the process of discovering new structures for pharmaceutical applications .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been a subject of research due to their widespread potential pharmaceutical activity . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring, which operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Scientific Research Applications

1. Chemical Structure and Crystallization

The compound 4-phenyl-4H-1,2,4-triazol-3-amine demonstrates interesting crystallization behavior, where two tautomers (3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine) are found together. This behavior highlights the extensive π-electron delocalization and differences in dihedral angles between the phenyl and 1,2,4-triazole rings, which could be relevant in understanding molecular interactions and stability in various conditions (Dolzhenko et al., 2008).

2. Reactions and Derivatives

Studies have explored the reactions involving 4-phenyl-1,2,4-triazol-3-amine, such as aminomethylation, which involves the nitrogen atom of the thioamide group. This reaction leads to the formation of various salts and demonstrates how modifications to the compound can influence its acidity and stability, which is essential for potential applications in chemical synthesis and pharmaceuticals (Shegal & Postovskii, 1965).

3. Synthesis Techniques

Efficient synthesis methods for derivatives of this compound have been developed. These include one-pot synthesis techniques that are atom-economical and versatile, making them valuable for creating a range of compounds for research and industrial applications (Sujatha et al., 2018).

4. Applications in Bioimaging

This compound derivatives have been used in designing fluorescent chemosensors, demonstrating selectivity and sensitivity for metal ions like Zn2+. This application is significant in bioimaging, providing tools for intracellular imaging and enhancing our understanding of biological processes at the molecular level (Iniya et al., 2014).

5. Pharmaceutical Research

Derivatives of this compound have been synthesized and investigated for their potential in pharmaceutical applications. For example, studies on antibacterial and antifungal activities of these derivatives provide insights into developing new antimicrobial agents, highlighting the compound's significance in medicinal chemistry (Panchal & Patel, 2012).

Safety and Hazards

Properties

IUPAC Name |

4-phenyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-11-10-6-12(8)7-4-2-1-3-5-7/h1-6H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNHWGLZSOOKAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-Biphenyl]-4-yloxy)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2674796.png)

![benzofuran-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2674797.png)

![(E)-N-[(4-bromo-2-fluorophenyl)methyl]-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2674799.png)

![1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2674807.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2674809.png)

![5-bromo-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2674813.png)

![4-[2-[(3-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2674814.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide](/img/structure/B2674815.png)